Cas no 134434-28-9 (Pyrazine-2,5-diol)

Pyrazine-2,5-diol is a heterocyclic organic compound characterized by its dihydroxyl-substituted pyrazine structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. Its rigid aromatic framework and bifunctional hydroxyl groups enable selective derivatization, facilitating the synthesis of complex heterocyclic systems. Pyrazine-2,5-diol exhibits chelating properties, making it useful in metal-organic frameworks (MOFs) and catalyst design. The compound’s stability and solubility in polar solvents further enhance its utility in research and industrial processes. Its structural features also contribute to potential applications in materials science, such as conductive polymers or ligand systems.
Pyrazine-2,5-diol structure
Pyrazine-2,5-diol structure
Product Name:Pyrazine-2,5-diol
CAS No:134434-28-9
MF:C4H4N2O2
MW:112.086760520935
CID:137237
PubChem ID:23368901
Update Time:2025-10-31

Pyrazine-2,5-diol Chemical and Physical Properties

Names and Identifiers

    • Pyrazine-2,5-diol
    • 2,5-Pyrazinediol
    • 5-hydroxy-1H-pyrazin-2-one
    • 2,5-DIHYDROXYPYRAZINE
    • DTXSID50633423
    • AKOS006285512
    • SCHEMBL4584646
    • 3-hydroxy-6(1h)-pyrazinone
    • 5-hydroxypyrazin-2(1h)-one
    • AB44015
    • CHEBI:144044
    • 134434-28-9
    • Inchi: 1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7)
    • InChI Key: USHRADXTTYICIJ-UHFFFAOYSA-N
    • SMILES: OC1=CNC(C=N1)=O

Computed Properties

  • Exact Mass: 112.02700
  • Monoisotopic Mass: 112.027277375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.540±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 538.8 °C at 760 mmHg
  • Flash Point: 279.7 °C
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • PSA: 66.24000
  • LogP: -0.11220

Pyrazine-2,5-diol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyrazine-2,5-diol Pricemore >>

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Pyrazine-2,5-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ;  3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 110 °C
Reference
New Insights into the Characterization of 'Insoluble Black HCN Polymers'
Ruiz-Bermejo, Marta; de la Fuente, Jose L.; Rogero, Celia; Menor-Salvan, Cesar; Osuna-Esteban, Susana; et al, Chemistry & Biodiversity, 2012, 9(1), 25-40

Pyrazine-2,5-diol Preparation Products

Pyrazine-2,5-diol Related Literature

Additional information on Pyrazine-2,5-diol

Research Briefing on Pyrazine-2,5-diol (CAS: 134434-28-9): Recent Advances and Applications in Chemical Biology and Medicine

Pyrazine-2,5-diol (CAS: 134434-28-9) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. This briefing synthesizes the latest research findings on Pyrazine-2,5-diol, highlighting its molecular mechanisms, synthetic pathways, and emerging applications in biomedicine.

One of the most notable advancements in the study of Pyrazine-2,5-diol is its application as a building block for the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of small-molecule inhibitors targeting protein kinases involved in inflammatory pathways. The researchers utilized Pyrazine-2,5-diol derivatives to achieve selective inhibition of key enzymes, resulting in reduced cytokine production in preclinical models of autoimmune diseases. These findings underscore the compound's potential as a lead structure for developing next-generation anti-inflammatory drugs.

In the realm of oncology, Pyrazine-2,5-diol has shown promise as a modulator of tumor metabolism. A recent Nature Communications article (2024) reported that derivatives of Pyrazine-2,5-diol can disrupt glycolysis in cancer cells by targeting hexokinase 2 (HK2), a critical enzyme in the Warburg effect. The study employed high-throughput screening and molecular docking techniques to identify optimal derivatives with enhanced binding affinity and metabolic inhibitory effects. These results open new avenues for targeting metabolic vulnerabilities in aggressive cancers, particularly those resistant to conventional therapies.

Beyond its therapeutic potential, Pyrazine-2,5-diol has also been investigated for its role in chemical biology tools. A 2024 ACS Chemical Biology study highlighted its use as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The compound's unique redox-sensitive properties enable real-time monitoring of oxidative stress, providing insights into cellular responses to drug treatments and environmental stressors. This application positions Pyrazine-2,5-diol as a valuable tool for mechanistic studies in drug development and toxicology.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of Pyrazine-2,5-diol-based compounds. Recent pharmacokinetic studies have identified issues such as low oral bioavailability and rapid metabolism, prompting efforts to develop prodrug strategies and formulation improvements. Collaborative research between academia and industry is underway to address these limitations, with several Pyrazine-2,5-diol derivatives currently in preclinical development pipelines.

In conclusion, Pyrazine-2,5-diol (CAS: 134434-28-9) represents a multifaceted compound with growing significance in chemical biology and medicine. Its applications span drug discovery, metabolic modulation, and diagnostic tools, reflecting its adaptability as a molecular scaffold. Future research should focus on overcoming translational barriers and exploring its potential in combination therapies and personalized medicine approaches. The continued investigation of Pyrazine-2,5-diol and its derivatives is expected to yield innovative solutions for unmet medical needs in the coming years.

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